2-Methyl Substitution is a Prerequisite for High NHE Inhibitory Potency
The 2-methyl substituent on the benzoic acid core is a critical driver of potency in the final benzoylguanidine NHE inhibitors. The foundational SAR study by Baumgarth et al. explicitly states that all 2-methyl compounds in the series exhibited higher in vitro activity than their direct 2-desmethyl counterparts, as exemplified by reference compounds 266 and 267. This effect is attributed to a conformational restriction of the acylguanidine side chain enforced by the ortho-methyl group [1]. This provides a quantifiable differentiation basis over the des-methyl analog, 5-(chlorosulfonyl)-4-fluorobenzoic acid, during strategic intermediate sourcing.
| Evidence Dimension | In vitro NHE inhibitory activity of final benzoylguanidine product |
|---|---|
| Target Compound Data | 2-Methyl series (derived from title compound): Consistently higher in vitro potency |
| Comparator Or Baseline | 2-Desmethyl series (derived from a 5-(chlorosulfonyl)-4-fluorobenzoic acid precursor): Lower in vitro potency |
| Quantified Difference | Consistently higher activity for the 2-methyl series (specific fold-change not explicitly tabulated for the 4-fluoro pair, but described as universal and exemplified by reference compounds 266 and 267). |
| Conditions | SAR study on (2-methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors in vitro [1]. |
Why This Matters
This validates the mandatory requirement for the 2-methyl group in the intermediate; procuring the des-methyl analog will systematically yield a less potent final compound.
- [1] Baumgarth, M., Beier, N., & Gericke, R. (1997). (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors. Journal of Medicinal Chemistry, 40(13), 2017–2034. View Source
